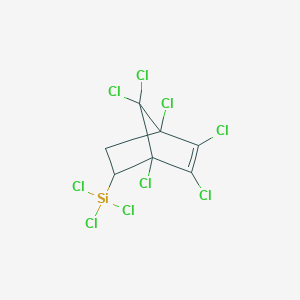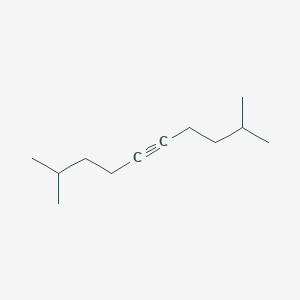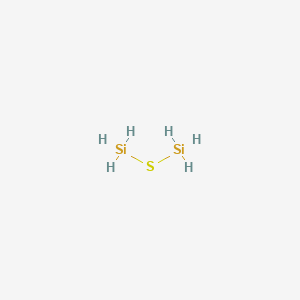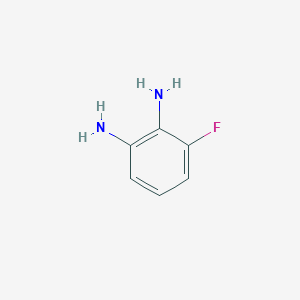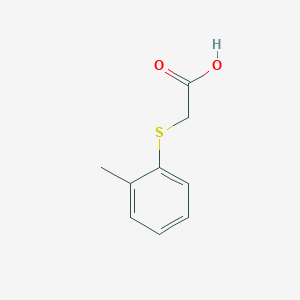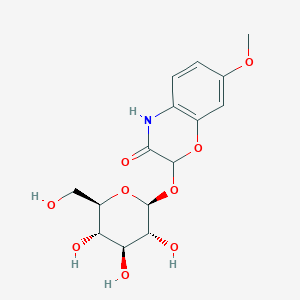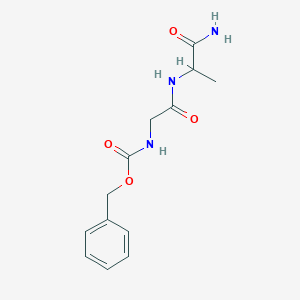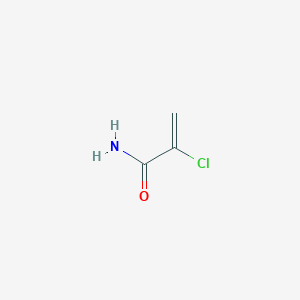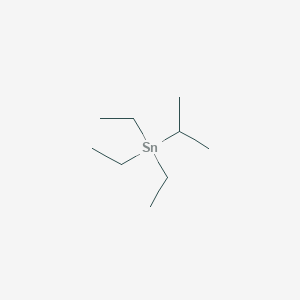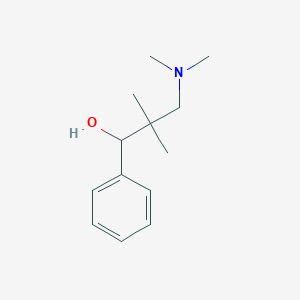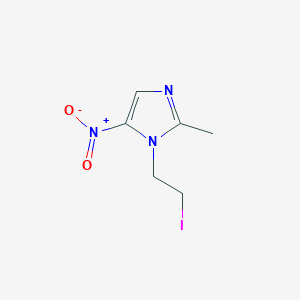![molecular formula C25H38O2 B095512 (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid CAS No. 18681-22-6](/img/structure/B95512.png)
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[930The name is derived from the Latin word “cerotus,” which in turn was derived from the Ancient Greek word “κηρός” (keros), meaning beeswax or honeycomb, combined with “plastic” from the Latin “plasticus” (meaning of molding, from Greek “plastikos,” from “plassein” to mold, form) .
准备方法
Synthetic Routes and Reaction Conditions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be synthesized through a series of chemical reactions starting from simpler organic compounds. One notable method involves the transformation of tropone into an optically pure tricyclic system. This sequence features a stereoselective Ireland ester enolate Claisen rearrangement followed by an intramolecular nitrite oxide cycloaddition for the assembly of an ABC-ring precursor of the target molecule .
Industrial Production Methods: Industrial production of ceroplasteric acid typically involves the extraction and purification from natural sources, such as the scale insect Ceroplastes rubens Maskell. The process includes the hydrolysis of the insect’s waxy secretions to obtain the acid .
化学反应分析
Types of Reactions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Esters: Formed from esterification reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of certain insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ceroplasteric acid involves its interaction with specific molecular targets and pathways. For instance, it can form esters with UV curable moiety alcohols, which are then used in various industrial applications . The exact molecular targets and pathways involved in its biological effects are still under investigation.
相似化合物的比较
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be compared with other long-chain saturated fatty acids, such as:
Hexatriacontanoic acid (C36): A 36-carbon-long saturated fatty acid.
Heptatriacontanoic acid (C37): A 37-carbon-long saturated fatty acid.
Uniqueness: this compound is unique due to its specific carbon chain length and its origin from the waxy secretions of the scale insect Ceroplastes rubens Maskell. This distinguishes it from other long-chain fatty acids that are typically derived from plant or animal sources .
属性
CAS 编号 |
18681-22-6 |
|---|---|
分子式 |
C25H38O2 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
InChI 键 |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
手性 SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
规范 SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
